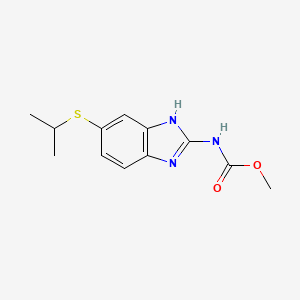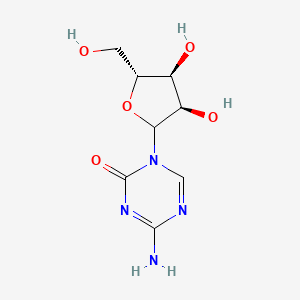
Azacytidine-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azacytidine-5, also known as 5-azacytidine, is a pyrimidine nucleoside analogue. It is a chemical analogue of the cytosine nucleoside present in DNA and RNA. This compound is primarily known for its anti-neoplastic activity and its ability to inhibit DNA methylation, making it a significant compound in the treatment of various hematological disorders, particularly myelodysplastic syndromes and acute myeloid leukemia .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Azacytidine-5 typically involves a multi-step process starting from peracetylated 1-glycosyl isocyanate. The key steps include the formation of the ribofuranosyl moiety and the subsequent introduction of the triazine ring. The reaction conditions often require careful control of temperature and pH to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound involves the use of high-purity reagents and stringent quality control measures to minimize the presence of degradation impurities. The compound is usually produced in a lyophilized form for reconstitution and subcutaneous injection. The production process includes steps such as crystallization, filtration, and drying to achieve the desired purity and stability .
化学反应分析
Types of Reactions: Azacytidine-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form azacytosine derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various azacytosine derivatives and dihydro-azacytidine compounds, which have distinct biological activities .
科学研究应用
Azacytidine-5 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other nucleoside analogues and as a tool for studying nucleic acid chemistry.
Biology: this compound is employed in epigenetic studies to investigate DNA methylation and gene expression regulation.
Medicine: It is a key therapeutic agent in the treatment of myelodysplastic syndromes and acute myeloid leukemia. It is also being explored for its potential in treating other cancers and genetic disorders.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic strategies .
作用机制
Azacytidine-5 exerts its effects through two primary mechanisms:
Inhibition of DNA Methyltransferase: At low doses, this compound inhibits DNA methyltransferase, leading to hypomethylation of DNA. This results in the reactivation of silenced genes and alteration of gene expression patterns.
Cytotoxicity: At high doses, this compound incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis.
相似化合物的比较
Azacytidine-5 is often compared with its deoxy derivative, 5-aza-2’-deoxycytidine (decitabine). Both compounds are cytosine analogues and share similar mechanisms of action, including DNA methyltransferase inhibition and incorporation into nucleic acids. they differ in their pharmacokinetics and clinical applications:
This compound: Primarily used for myelodysplastic syndromes and acute myeloid leukemia.
Decitabine: Also used for myelodysplastic syndromes but has a different dosing regimen and is often preferred for certain patient populations .
Other similar compounds include:
Cytarabine: Another nucleoside analogue used in the treatment of leukemia.
Gemcitabine: A nucleoside analogue used in the treatment of various solid tumors
This compound stands out due to its dual mechanism of action and its significant impact on epigenetic regulation, making it a unique and valuable compound in both research and clinical settings.
属性
分子式 |
C8H12N4O5 |
|---|---|
分子量 |
244.20 g/mol |
IUPAC 名称 |
4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6?/m1/s1 |
InChI 键 |
NMUSYJAQQFHJEW-JDJSBBGDSA-N |
手性 SMILES |
C1=NC(=NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |
规范 SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B10762439.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide](/img/structure/B10762461.png)
![1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid](/img/structure/B10762469.png)
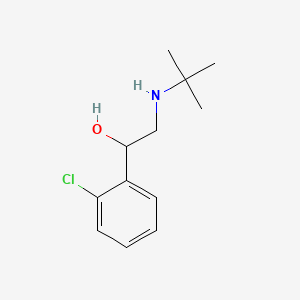
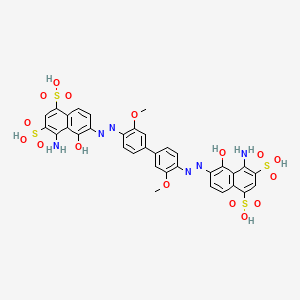
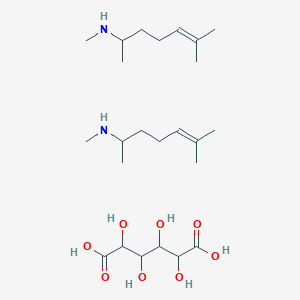
![4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B10762486.png)
![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10762494.png)

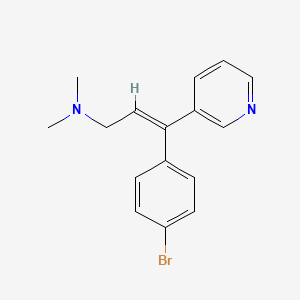
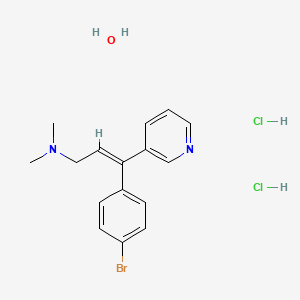
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B10762527.png)
